Lipophilicity: Ethyl vs. Methyl Ester
The target compound's ethyl ester group confers a higher computed lipophilicity compared to the otherwise identical methyl ester analog. This is a direct consequence of the increased hydrocarbon chain length [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate (CAS 1706457-65-9); XLogP3 = 5.1 |
| Quantified Difference | Δ XLogP3 = 0.4 (target is more lipophilic) |
| Conditions | Computed by XLogP3 v3.0 (PubChem 2019.06.18) using the same algorithm for both compounds [1][2]. |
Why This Matters
A lipophilicity difference of 0.4 log units translates to a roughly 2.5-fold difference in partition coefficient, which can significantly alter passive membrane permeability and non-specific binding in biological assays.
- [1] PubChem Compound Summary for CID 91681929, Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/91681929 (accessed April 28, 2026). View Source
- [2] PubChem Compound Summary for CID 91681930, Methyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/91681930 (accessed April 28, 2026). View Source
